Amino(hydroperoxy)oxophosphanium

Description

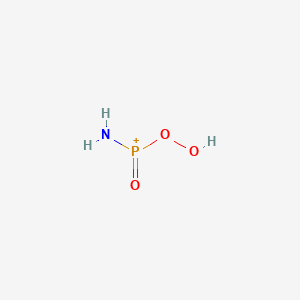

Amino(hydroperoxy)oxophosphanium is a phosphonium cation derivative characterized by the presence of amino (–NH₂), hydroperoxy (–OOH), and oxo (=O) functional groups bonded to a central phosphorus atom. Its IUPAC nomenclature follows the rules for hydroperoxy compounds (P-63.4) and phosphonium salts, as outlined in IUPAC guidelines . The compound is structurally represented as [PH(OOH)(NH₂)(O)]⁺, with a tetrahedral geometry around phosphorus.

A specific derivative, 2-(butylamino)propan-2-yl-hydroxy-oxophosphanium (CAS 17316-67-5), is documented in safety data sheets as a pure substance, though detailed physicochemical properties (e.g., melting point, solubility) remain unspecified in available literature . Its synthesis likely involves phosphorylation reactions under controlled conditions, with applications inferred in catalytic or oxidative processes due to the reactive hydroperoxy group.

Properties

CAS No. |

27629-64-7 |

|---|---|

Molecular Formula |

H3NO3P+ |

Molecular Weight |

96.003 g/mol |

IUPAC Name |

amino-hydroperoxy-oxophosphanium |

InChI |

InChI=1S/H2NO3P/c1-5(3)4-2/h(H2-,1,2,3)/p+1 |

InChI Key |

SYWKHLOXIVCYOM-UHFFFAOYSA-O |

Canonical SMILES |

N[P+](=O)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino(hydroperoxy)oxophosphanium typically involves the reaction of a phosphine oxide with an amino group and a hydroperoxy group. One common method is the substitution of β- or γ-iodo amino esters with phospholide salts, which are obtained from the corresponding phosphole with a strong base such as potassium hexamethyldisilazane . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Amino(hydroperoxy)oxophosphanium undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroperoxy group can participate in radical chain reactions, while the amino group can engage in nucleophilic substitution reactions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific solvents and temperature controls to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives .

Scientific Research Applications

Amino(hydroperoxy)oxophosphanium has several scientific research applications:

Mechanism of Action

The mechanism of action of Amino(hydroperoxy)oxophosphanium involves its ability to participate in radical chain reactions and nucleophilic substitutions. The hydroperoxy group can generate radicals that propagate reactions, while the amino group can form stable intermediates with various substrates . These interactions enable the compound to exert its effects in both chemical and biological systems.

Comparison with Similar Compounds

Key Functional Groups and Nomenclature

Amino(hydroperoxy)oxophosphanium is distinguished by its combination of three functional groups:

- Hydroperoxy (–OOH): Known for oxidative reactivity, particularly in catalytic systems (e.g., benzyl alcohol oxidation to benzaldehyde, as observed in Pd-catalyzed reactions ).

- Oxo (=O) : Stabilizes the phosphonium center through resonance.

Analogous compounds include:

- Thioperoxydiarsonic acid ([HAs(O)(S)]₂S₂): Replaces phosphorus with arsenic and incorporates thio (–S) and peroxy (–O–O–) groups. Named under chalcogen replacement rules .

- Hydroxyphosphinyl disulfide (H–P(S)–S–S–OH): Features disulfide (–S–S–) and hydroxy (–OH) groups, with sulfur replacing oxygen in the phosphorus backbone .

Structural Comparison Table

Reactivity and Catalytic Performance

Role of Hydroperoxy Groups in Oxidation

Hydroperoxy (–OOH) groups are critical in oxidation reactions. In this compound, the –OOH moiety likely participates in radical-mediated or electrophilic oxidation pathways. Evidence from benzyl alcohol oxidation studies shows that hydroperoxy species enhance benzaldehyde yields at 30°C when catalyzed by Pd or Au nanoparticles . Comparatively, Thioperoxydiarsonic acid exhibits lower oxidative efficiency due to arsenic’s reduced electronegativity and slower reaction kinetics .

Temperature-Dependent Reactivity

- At 2°C, hydroperoxy species formation is negligible in mono-metallic Au catalysts, resulting in low benzaldehyde yields (~5 mol BA h⁻¹ kg⁻¹).

- At 30°C, Pd-containing catalysts achieve higher yields, underscoring the thermal activation of –OOH groups . This trend aligns with the behavior of this compound, though direct experimental data for this compound is absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.